3-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
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Overview
Description
3-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The tetrazole ring is known for its stability and unique chemical properties, making it a valuable component in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 3-(1H-tetrazol-1-yl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, is becoming increasingly important in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The tetrazole ring can be oxidized to form tetrazole N-oxides, which have different chemical properties and reactivities.
Reduction Reactions: The nitro group in the compound can be reduced to an amine group, leading to the formation of new compounds with different biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction Reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include substituted derivatives, tetrazole N-oxides, and reduced amine derivatives. These products have different chemical and biological properties, making them valuable for various applications .
Scientific Research Applications
3-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. Additionally, the compound can interact with receptors on the surface of cells, modulating their activity and affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-{1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethyl}aniline: This compound has a similar structure but with an ethyl group instead of a sulfonamide group.
3-chloro-thiobenzoic acid S-(1-phenyl-1H-tetrazol-5-yl) ester: This compound has a thiobenzoic acid ester group instead of a sulfonamide group.
Uniqueness
3-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is unique due to its combination of a sulfonamide group and a tetrazole ring. This combination imparts the compound with unique chemical and biological properties, making it valuable for various applications. The presence of the sulfonamide group enhances the compound’s stability and reactivity, while the tetrazole ring provides additional binding sites for interactions with enzymes and receptors .
Properties
Molecular Formula |
C13H10ClN5O2S |
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Molecular Weight |
335.77 g/mol |
IUPAC Name |
3-chloro-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H10ClN5O2S/c14-10-3-1-6-13(7-10)22(20,21)16-11-4-2-5-12(8-11)19-9-15-17-18-19/h1-9,16H |
InChI Key |
BUIAUFKSQHVTBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)NS(=O)(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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